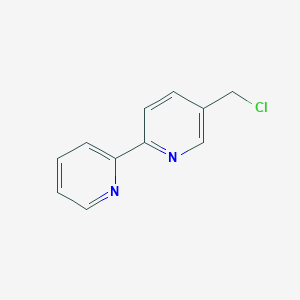

5-(Chloromethyl)-2,2'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

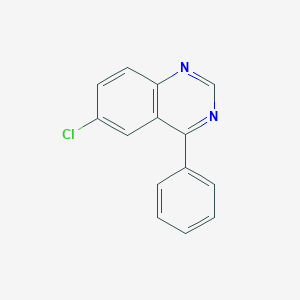

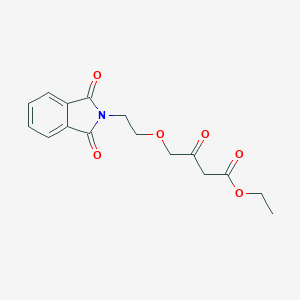

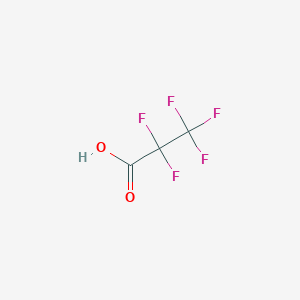

“5-(Chloromethyl)-2,2’-bipyridine” is an organic compound . It consists of a bipyridine ring substituted at the 2- and 5-positions with a chloromethyl group . It is used as a pharmaceutical and agrochemical intermediate .

Synthesis Analysis

The synthesis of “5-(Chloromethyl)-2,2’-bipyridine” involves several steps . The process starts with 3-picoline, oil of mirbane, and a buffer agent solution. The solution is regulated to a pH value of about 4.5 using dilute hydrochloric acid, and phosphorus trichloride is added. The mixture is heated to 140°C under nitrogen, and chlorine is passed through it for 16 hours .

Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)-2,2’-bipyridine” is complex . It consists of a bipyridine ring substituted at the 2- and 5-positions with a chloromethyl group .

Chemical Reactions Analysis

“5-(Chloromethyl)-2,2’-bipyridine” undergoes various chemical reactions . For instance, it can be converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one-pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .

Orientations Futures

The future directions of “5-(Chloromethyl)-2,2’-bipyridine” research are promising . It is a crucial reagent in industrial chemistry and has potential applications in medicines, green solvents, fuels, and the polymer industry . There is ongoing research on the production and value addition of various hydrophobic analogs of HMF, including "5-(Chloromethyl)-2,2’-bipyridine" .

Propriétés

IUPAC Name |

5-(chloromethyl)-2-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTQKKXRVWJVSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2,2'-bipyridine | |

Q & A

Q1: How does the 5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl complex exert its anticancer activity?

A1: The research suggests that the 5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl complex likely acts as an alkylating agent due to the presence of the reactive chloromethyl group. [] While the exact mechanism of action is not fully elucidated in the paper, it's proposed that the compound binds to biomolecules within cancer cells, forming covalent bonds via the chloromethyl group. This alkylation can disrupt crucial cellular processes, ultimately leading to cell death. The study specifically highlights the compound's in vivo efficacy against pancreatic tumor growth in a zebrafish-Panc-1 xenograft model, showcasing its potential as an anticancer agent. []

Q2: What is the significance of the in vivo results observed with the 5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl complex?

A2: The study demonstrates that the complex effectively inhibits pancreatic tumor growth in vivo at a concentration (8 μM) lower than its in vitro IC50 values. [] This finding is significant because it suggests potential for therapeutic application at lower doses than initially anticipated based on in vitro data. Additionally, the compound's ability to inhibit cancer cell dissemination in vivo highlights its potential to target not only primary tumor growth but also metastatic processes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)